2-(2-Pyridylamino)isonicotinohydrazide
Overview
Description
2-(2-Pyridylamino)isonicotinohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is a hydrazide derivative of isonicotinic acid, featuring a pyridine ring attached to the amino group. This compound is known for its significant role in the development of new drugs, particularly in the treatment of tuberculosis .
Preparation Methods
The synthesis of 2-(2-Pyridylamino)isonicotinohydrazide typically involves the reaction of isoniazid with 2-aminopyridine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions . The mixture is then cooled, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Pyridylamino)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Pyridylamino)isonicotinohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: It is being investigated for its potential use in developing new antitubercular drugs.
Industry: The compound’s properties make it useful in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-(2-Pyridylamino)isonicotinohydrazide involves its interaction with bacterial enzymes. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound’s molecular targets include enzymes involved in the biosynthesis of mycolic acids and other essential cellular processes .
Comparison with Similar Compounds
2-(2-Pyridylamino)isonicotinohydrazide can be compared with other isonicotinic hydrazide derivatives, such as:
Isoniazid: A well-known antitubercular drug that also targets mycolic acid synthesis.
Hydrazones: These compounds have similar structures and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)pyridine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-16-11(17)8-4-6-14-10(7-8)15-9-3-1-2-5-13-9/h1-7H,12H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJWXMGXAMGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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